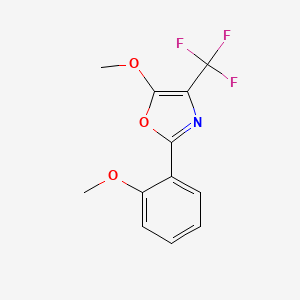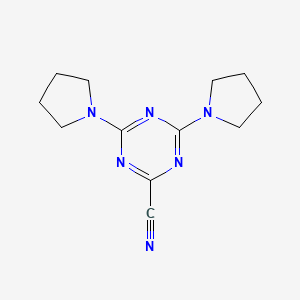![molecular formula C18H17N5O5S B11492165 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11492165.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide is a complex organic compound that features a benzodioxin ring, a tetrazole ring, and a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide typically involves multiple steps:
-
Formation of the Benzodioxin Ring: : The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
-
Introduction of the Tetrazole Ring: : The tetrazole ring is introduced via a [2+3] cycloaddition reaction between azides and nitriles. This step often requires the use of catalysts such as copper(I) salts to facilitate the reaction.
-
Attachment of the Methylsulfonylphenyl Group: : The methylsulfonylphenyl group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the methylsulfonyl group.
-
Final Coupling: : The final step involves coupling the benzodioxin and tetrazole intermediates through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxin ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group on the methylsulfonylphenyl moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzodioxin ring.
Reduction: Amino derivatives of the methylsulfonylphenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide has shown promise as an antibacterial agent. It has been found to inhibit the growth of certain bacterial strains by interfering with their metabolic pathways .
Medicine
In medicine, this compound is being investigated for its potential as an enzyme inhibitor. It has shown moderate inhibitory activity against enzymes such as lipoxygenase, which is involved in inflammatory processes .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide exerts its effects involves binding to specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include bacterial enzymes and human inflammatory enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar in structure but lacks the tetrazole ring.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: Contains a nitro group instead of the methylsulfonyl group.
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide apart is its combination of the benzodioxin, tetrazole, and methylsulfonylphenyl groups. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H17N5O5S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C18H17N5O5S/c1-29(25,26)14-5-2-12(3-6-14)18-20-22-23(21-18)11-17(24)19-13-4-7-15-16(10-13)28-9-8-27-15/h2-7,10H,8-9,11H2,1H3,(H,19,24) |
InChI Key |
JNPKFOCGFMLGCO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide](/img/structure/B11492089.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11492105.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide](/img/structure/B11492108.png)
![5-(2-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11492131.png)
![5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11492134.png)

![2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline](/img/structure/B11492138.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11492139.png)
![7-(azepan-1-yl)-3-benzyl-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492142.png)
![3,4-dimethoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide](/img/structure/B11492144.png)
![ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate](/img/structure/B11492152.png)

![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-](/img/structure/B11492158.png)
